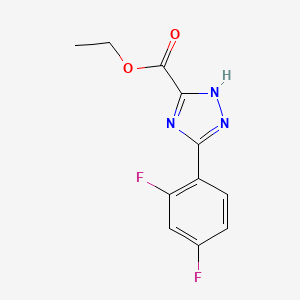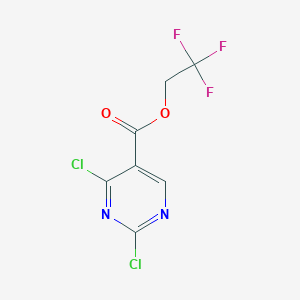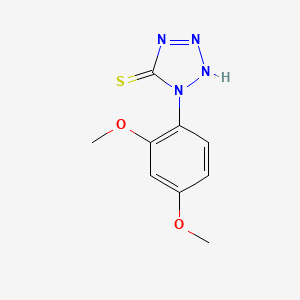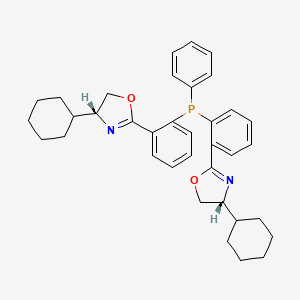
(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of phenylphosphane and dihydrooxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the phenylphosphane core, followed by the introduction of the dihydrooxazole groups through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl or oxazole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is studied for its potential as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, potentially enhancing the efficiency and selectivity of catalytic reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the specific reaction or process.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphine ligands and oxazole derivatives. Examples might include triphenylphosphine and various substituted oxazoles.
Uniqueness
What sets (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) apart is its combination of phenylphosphane and dihydrooxazole groups, which may confer unique properties in terms of reactivity and coordination chemistry.
Propiedades
Fórmula molecular |
C36H41N2O2P |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
bis[2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m0/s1 |
Clave InChI |
UNNXTSKUSPPYLJ-ACHIHNKUSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=N[C@@H](CO6)C7CCCCC7 |
SMILES canónico |
C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=NC(CO6)C7CCCCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)
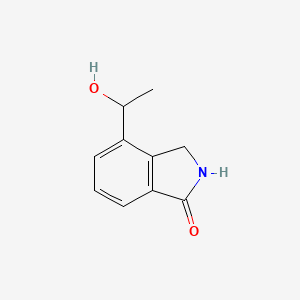
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
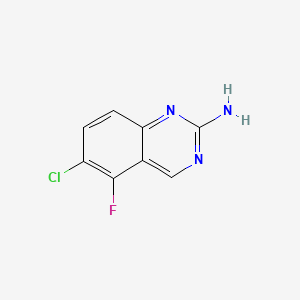
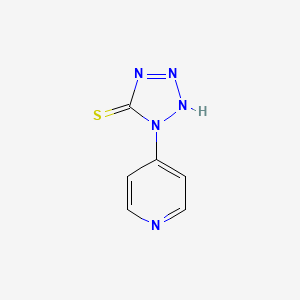
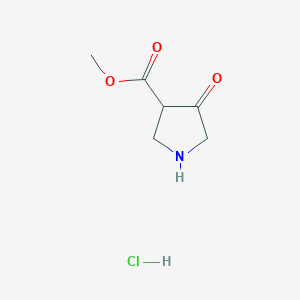


![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
